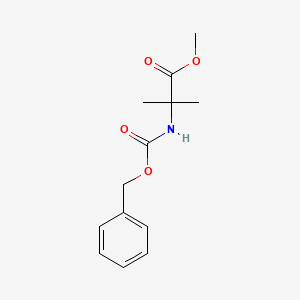
Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate
Vue d'ensemble
Description
Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate (MBCP) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MBCP is a type of prodrug, which means that it is an inactive compound that can be converted into an active drug once it enters the body.
Applications De Recherche Scientifique
Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in drug delivery systems, where it can be used to target specific cells or tissues in the body.
In agriculture, Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate has been studied for its potential use as a plant growth regulator. It has been shown to increase the yield of certain crops and improve their resistance to environmental stressors.
In material science, Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate has been studied for its potential use in the production of polymers and coatings. It has been shown to improve the mechanical and thermal properties of these materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation, inhibit tumor growth, and improve immune function. It has also been shown to have anti-microbial properties and to improve the growth and yield of certain crops.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate has several advantages for lab experiments, including its stability and low toxicity. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate has some limitations, including its limited solubility in water and its potential to degrade over time.
Orientations Futures
There are several future directions for research on Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate. One area of interest is the development of Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate-based drug delivery systems, which could be used to target specific cells or tissues in the body. Another area of interest is the use of Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate in the development of new materials with improved mechanical and thermal properties. Finally, further research is needed to fully understand the mechanism of action of Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate and its potential applications in medicine, agriculture, and material science.
Conclusion
In conclusion, Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate (Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate) is a chemical compound with potential applications in medicine, agriculture, and material science. It can be synthesized using a variety of methods and has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. While Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate has several advantages for lab experiments, further research is needed to fully understand its mechanism of action and potential applications.
Propriétés
IUPAC Name |
methyl 2-methyl-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,11(15)17-3)14-12(16)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNYXQZNXFKKPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



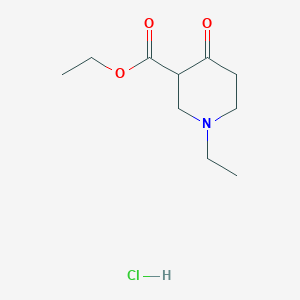
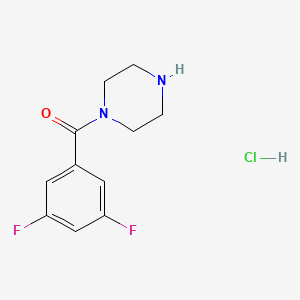
![3,6,13,16,23,26,33,36-Octaoxapentacyclo[36.2.2.28,11.218,21.228,31]octatetraconta-8,10,18,20,28,30,38,40,41,43,45,47-dodecaene-2,7,12,17,22,27,32,37-octone](/img/structure/B3392962.png)
![[(1R)-2,2-difluorocyclopropyl]methanol](/img/structure/B3392977.png)
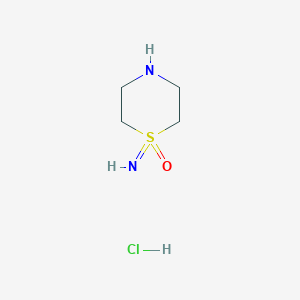
![5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B3392991.png)
![(1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3392998.png)
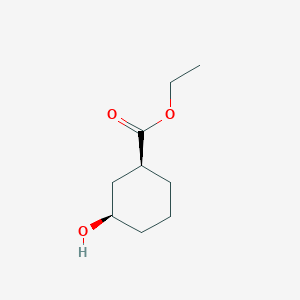
![tert-butyl 2-[(E)-2-methoxyethenyl]pyrrolidine-1-carboxylate](/img/structure/B3393006.png)
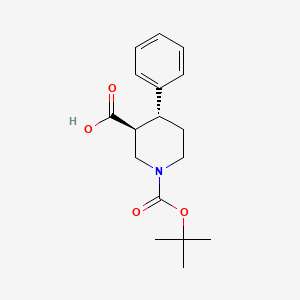
![Benzenamine, N,N-dimethyl-4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B3393020.png)
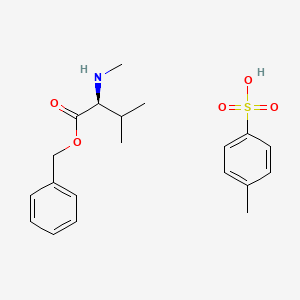
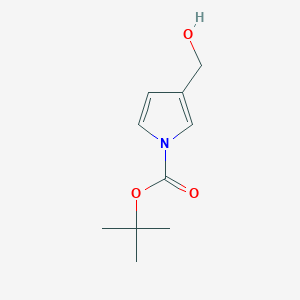
![(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol](/img/structure/B3393058.png)